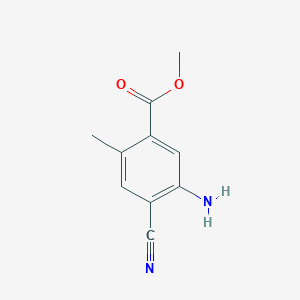

Methyl 5-amino-4-cyano-2-methylbenzoate

Description

Contextualization of Benzoate (B1203000) Esters and Cyano-Amino Functionalized Aromatics in Chemical Synthesis

Benzoate esters are a significant class of compounds in organic chemistry, frequently employed as intermediates and building blocks in synthesis. organic-chemistry.orgmdpi.com They are commonly prepared through methods like Fischer esterification, which involves reacting a benzoic acid with an alcohol in the presence of an acid catalyst, or by reacting alcohols with acid chlorides or anhydrides. libretexts.orgyoutube.com The ester functional group itself can undergo various transformations, including reduction to alcohols, conversion to aldehydes, or aminolysis to form amides, making benzoates versatile synthetic precursors. libretexts.org

Aromatic compounds that are functionalized with both cyano (nitrile) and amino groups are particularly important in the synthesis of fine chemicals, natural products, and biologically active molecules. researchgate.net The cyano group is one of the most versatile functionalities in organic chemistry; it can be converted into amines, carbonyls, or heterocyclic systems. researchgate.netacs.org Its strong electron-withdrawing character and linear geometry can significantly influence a molecule's electronic properties, solubility, and interactions with biological targets. acs.orgrsc.org The amino group on an aromatic ring is also a key functional handle, enabling reactions such as diazotization for the introduction of a wide range of other substituents, or serving as a nucleophile for the construction of larger molecules and heterocyclic rings. The presence of both groups on a single aromatic scaffold provides a powerful platform for developing complex molecular targets, especially within medicinal chemistry for the creation of pharmaceuticals. researchgate.netjocpr.com

Significance of Methyl 5-amino-4-cyano-2-methylbenzoate as a Precursor and Synthetic Intermediate

Methyl 5-amino-4-cyano-2-methylbenzoate serves as a specialized building block for industrial applications, particularly in the synthesis of compounds for medicinal purposes. guidechem.compharmint.net Its significance lies in the specific arrangement of its four functional groups, each offering a potential site for chemical modification. This multi-functional nature allows chemists to perform sequential and selective reactions to build complex molecular frameworks.

The synthetic utility of this compound can be understood by considering the reactivity of its individual functional groups:

The amino group can be acylated to form amides, alkylated, or undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents in its place.

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group, providing a route to different functionalities.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or undergo aminolysis to form an amide. libretexts.org

The methyl group can potentially be functionalized, for instance, through free-radical halogenation, although this is generally less reactive than the other sites.

This combination of reactive sites makes Methyl 5-amino-4-cyano-2-methylbenzoate a valuable intermediate for constructing complex heterocyclic systems or highly substituted aromatic compounds that are often scaffolds for pharmacologically active molecules.

Overview of Research Trajectories for Complex Aromatic Systems

The synthesis and functionalization of complex aromatic compounds is a central and continuously evolving area of organic chemistry research. openaccessjournals.com A major trajectory in this field is the development of novel, efficient, and site-selective methods for modifying aromatic rings. scitechdaily.com Historically, classical electrophilic aromatic substitution has been a cornerstone, but modern research focuses on more advanced strategies like transition-metal-catalyzed cross-coupling reactions and direct C-H bond functionalization, which offer greater precision and efficiency in constructing polysubstituted aromatics. scitechdaily.com

Current research frontiers are pushing the boundaries of what is possible in aromatic chemistry. Scientists are exploring electrochemical methods for single-carbon insertion into aromatic rings, a technique that can significantly alter molecular skeletons. scitechdaily.com Furthermore, there is a growing interest in understanding and harnessing the fundamental properties of aromatic systems on a larger scale. This includes research into the nature of aromatic–aromatic interactions, which are crucial in fields from drug design to materials science, and exploring the limits of aromaticity in large nanoscale ring structures. acs.orgox.ac.uk These fundamental studies provide insights that guide the design of new functional materials, such as organic semiconductors for applications in solar cells and display devices. ox.ac.uk The primary driver for much of this research remains the critical role that complex aromatic compounds play as foundational structures for pharmaceuticals, agrochemicals, dyes, and advanced materials. jocpr.comopenaccessjournals.com

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

methyl 5-amino-4-cyano-2-methylbenzoate |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-7(5-11)9(12)4-8(6)10(13)14-2/h3-4H,12H2,1-2H3 |

InChI Key |

MWMSOMWRFLQBTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Methyl 5 Amino 4 Cyano 2 Methylbenzoate

Classical Approaches to Substituted Benzoate (B1203000) Synthesis

Traditional synthetic routes to polysubstituted benzoates like Methyl 5-amino-4-cyano-2-methylbenzoate rely on a series of well-established reactions, primarily esterification and electrophilic aromatic substitution. These methods, while foundational, often require multi-step sequences and careful control of reaction conditions to achieve the desired substitution pattern.

Esterification Reactions

The formation of the methyl ester functional group is a critical step in the synthesis of the target molecule. The most common classical method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of the corresponding carboxylic acid with methanol.

A plausible classical route would begin with a substituted benzoic acid, which is then esterified. For instance, if 5-amino-4-cyano-2-methylbenzoic acid were available, it could be converted to its methyl ester via Fischer esterification. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the methanol. Subsequent proton transfer and elimination of water yield the final ester product.

| Reaction | Reagents | General Conditions | Yield |

| Fischer Esterification | Carboxylic Acid, Methanol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Generally moderate to high |

It is important to note that the conditions of Fischer esterification (acidic and often heated) must be compatible with the other functional groups present on the aromatic ring.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and provides a powerful tool for introducing various substituents onto a benzene (B151609) ring. A potential classical synthesis of Methyl 5-amino-4-cyano-2-methylbenzoate would involve a series of EAS reactions, carefully sequenced to exploit the directing effects of the substituents.

A hypothetical retrosynthetic analysis might start from the target molecule and work backward. The amino group is often introduced by the reduction of a nitro group, which in turn is installed via nitration, a classic EAS reaction. The cyano group can be introduced via a Sandmeyer reaction from an amino group. The methyl group is an ortho, para-director, while the ester and nitro groups are meta-directors.

A possible forward synthesis could commence with toluene. The methyl group of toluene is an activating, ortho, para-directing group.

Nitration of Toluene : Toluene can be nitrated using a mixture of nitric acid and sulfuric acid to yield a mixture of ortho- and para-nitrotoluene. The para-isomer is typically the major product and can be separated.

Oxidation and Esterification : The methyl group of p-nitrotoluene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. Subsequent Fischer esterification would yield methyl 4-nitro-2-methylbenzoate.

Second Nitration : The introduction of a second nitro group onto methyl 4-nitro-2-methylbenzoate would be directed by the existing substituents. The methyl group is ortho, para-directing, while the nitro and ester groups are meta-directing. The position of the second nitration would depend on the interplay of these directing effects.

Reduction and Diazotization/Cyanation : One of the nitro groups could be selectively reduced to an amino group. This amino group could then be converted to a diazonium salt and subsequently to a cyano group via the Sandmeyer reaction using a copper(I) cyanide salt. chemicalbook.com

Final Reduction : The remaining nitro group would then be reduced to the final amino group to yield Methyl 5-amino-4-cyano-2-methylbenzoate.

The success of such a multi-step synthesis heavily relies on the regioselectivity of each electrophilic substitution step and the chemoselectivity of the reduction steps.

| Reaction Step | Reagents | Key Considerations |

| Nitration | HNO₃, H₂SO₄ | Directing effects of existing substituents |

| Oxidation | KMnO₄ or other strong oxidants | Oxidation of the benzylic methyl group |

| Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuCN | Conversion of an amino group to a cyano group |

| Reduction of Nitro Group | e.g., Sn/HCl, H₂/Pd-C | Selective reduction if multiple nitro groups are present |

Modern and Advanced Synthetic Strategies for Methyl 5-amino-4-cyano-2-methylbenzoate

Contemporary organic synthesis offers more sophisticated and often more efficient methods for the construction of highly substituted aromatic compounds. These modern strategies often involve transition-metal catalysis and provide greater control over regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing the target molecule, these methods could be employed for the introduction of the amino and cyano groups.

A potential strategy could involve starting with a di-halogenated methyl benzoate precursor. For instance, a hypothetical methyl 2-methyl-4,5-dibromobenzoate could serve as a scaffold.

Buchwald-Hartwig Amination : This powerful palladium-catalyzed reaction could be used to introduce the amino group by coupling the aryl bromide with an ammonia equivalent or a protected amine. The choice of phosphine ligand is crucial for the efficiency of this transformation.

Cyanation : The remaining bromo-substituent could be converted to a cyano group using a palladium-catalyzed cyanation reaction with a cyanide source like zinc cyanide or potassium cyanide.

A patent for a related compound, 2-amino-5-cyano-N,3-dimethylbenzamide, describes a key step involving the cyanation of a bromo-precursor using copper(I) cyanide, which, while not palladium-catalyzed, highlights the utility of metal-mediated cyanation of aryl halides.

| Reaction | Catalyst/Reagents | Key Transformation |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base, amine | Aryl-Br to Aryl-NH₂ |

| Palladium-catalyzed Cyanation | Pd catalyst, cyanide source (e.g., Zn(CN)₂) | Aryl-Br to Aryl-CN |

Nucleophilic Aromatic Substitution Pathways for Cyano and Amino Group Introduction

Nucleophilic aromatic substitution (SNA) offers another avenue for the introduction of amino and cyano groups, particularly when the aromatic ring is activated by electron-withdrawing groups.

A synthetic approach could be designed starting from a precursor with strong electron-withdrawing groups, such as nitro groups, ortho or para to a leaving group (e.g., a halogen).

Starting Material : A plausible starting material could be a di-nitro-substituted methyl benzoate with a halogen at a key position, for example, methyl 4-chloro-2-methyl-5-nitrobenzoate.

Nucleophilic Substitution with Cyanide : The chlorine atom could be displaced by a cyanide ion through an SNAr mechanism. The presence of the nitro group para to the chlorine would activate the ring towards nucleophilic attack.

Nucleophilic Substitution with an Amine/Reduction : While direct SNAr with ammonia can be challenging, a subsequent step could involve the reduction of one of the nitro groups to an amino group. Alternatively, a protected amino group could be introduced via SNAr on a different precursor.

The feasibility of this pathway depends on the activation of the aromatic ring and the relative positions of the electron-withdrawing groups and the leaving group.

Directed Ortho Metalation (DoM) Approaches

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the ortho position, creating an aryllithium species that can then react with an electrophile.

For the synthesis of Methyl 5-amino-4-cyano-2-methylbenzoate, a DoM strategy could be envisioned starting from a suitably substituted benzoate. The ester or a precursor carboxylate group can act as a DMG.

A potential, though complex, sequence might involve:

Starting with a Substituted Benzoate : One could start with a precursor like methyl 2-methylbenzoate.

Directed Ortho Metalation : Using a strong base, one of the ortho positions to the ester group could be lithiated.

Introduction of a Substituent : The resulting aryllithium could then be quenched with an electrophile to introduce one of the required functional groups or a precursor. For example, reaction with an electrophilic cyanating agent could introduce the cyano group.

Further Functionalization : Subsequent steps would be required to introduce the remaining substituents, which might involve further DoM or other synthetic transformations.

Photochemical and Electrochemical Synthesis Routes

Conventional synthetic methods often rely on multi-step sequences involving harsh reagents and conditions. In contrast, photochemical and electrochemical approaches offer greener and more direct pathways for the functionalization of aromatic rings, potentially streamlining the synthesis of complex molecules like Methyl 5-amino-4-cyano-2-methylbenzoate.

Photochemical Synthesis:

Photochemical reactions utilize light energy to promote chemical transformations, often enabling unique reactivity not accessible through thermal methods. For the synthesis of the target molecule, key functional groups like the cyano and amino moieties can be introduced onto a pre-functionalized benzene ring using photoredox catalysis.

Photochemical C-H Cyanation: Direct cyanation of an aromatic C-H bond is a powerful strategy. This can be achieved using an organic photoredox catalyst, such as an acridinium salt, which upon excitation by light can oxidize the aromatic substrate to a radical cation. This intermediate then reacts with a cyanide source, like trimethylsilyl cyanide, to install the cyano group. nih.govnih.gov This method proceeds under mild, room temperature conditions and is tolerant of a wide range of functional groups, which would be beneficial for a substituted aromatic ring. nih.govnih.gov Another photochemical approach involves the photolysis of cyanogen iodide to generate cyano-radicals, which can then perform a homolytic aromatic substitution to yield benzonitriles. rsc.org

Photochemical Aniline Synthesis: The amino group can be introduced via photochemical methods. A notable strategy involves a dehydrogenative cross-coupling approach. nih.govmanchester.ac.ukchemistryworld.commanchester.ac.uk In this method, a suitably substituted cyclohexanone can be condensed with an amine, and a subsequent photoredox- and cobalt-catalyzed desaturation of the ring furnishes the aniline derivative. nih.govmanchester.ac.uk This allows for a predetermined and site-selective formation of the C-N bond. nih.govmanchester.ac.uk

Electrochemical Synthesis:

Electrosynthesis uses electrical current to drive chemical reactions, providing a high degree of control and often avoiding the need for stoichiometric chemical oxidants or reductants. nih.govmdpi.com

Electrochemical C-H Amination: Direct amination of aromatic C-H bonds can be performed electrochemically. acs.orgnih.govsemanticscholar.orgdigitellinc.com One such method involves the oxidation of the aromatic compound in the presence of pyridine to form an N-arylpyridinium ion, which then reacts with an amine nucleophile to yield the corresponding aromatic amine. acs.orgnih.govsemanticscholar.org This approach is advantageous as it can operate without metal catalysts and under mild conditions. acs.orgnih.gov

Electrochemical Cyanation: The cyano group can also be introduced via electrochemical methods. For instance, the electrochemical cyanation of tertiary amines to form α-aminonitriles has been demonstrated. organic-chemistry.org While not a direct aromatic cyanation, it showcases the utility of electrochemistry in forming C-CN bonds. The principles of anodic oxidation could potentially be applied to a suitably functionalized aromatic precursor to install the cyano group.

The following table summarizes representative examples of these advanced synthetic routes for functionalizing aromatic compounds.

| Reaction Type | Substrate | Reagents/Conditions | Product | Yield (%) | Reference |

| Photochemical Cyanation | Diphenyl ether | Acridinium catalyst, TMSCN, O₂, Blue LED, DCE | 4-Cyanodiphenyl ether | 85 | nih.gov |

| Photochemical Amination | 4-Phenylcyclohexanone | Amine, Photoredox catalyst, Co catalyst, Blue light | 4-Amino-biphenyl derivative | High | nih.govmanchester.ac.uk |

| Electrochemical Amination | 1,4-Dimethoxybenzene | Pyridine, n-BuNH₂, Constant current electrolysis | N-Butyl-2,5-dimethoxyaniline | 78 | acs.orgnih.gov |

This table presents data for model compounds to illustrate the potential of these methods for the synthesis of functionalized aromatics.

Optimization of Reaction Conditions and Yields

To maximize the efficiency of any synthetic route towards Methyl 5-amino-4-cyano-2-methylbenzoate, a thorough optimization of reaction conditions is paramount. This involves a systematic study of various parameters that can influence the reaction outcome.

The choice of solvent can dramatically impact the rate, yield, and selectivity of a reaction. researchgate.netwhiterose.ac.ukrsc.orgyork.ac.uk In transition metal-catalyzed cross-coupling reactions, which are often employed for C-N and C-CN bond formation, the solvent's polarity, coordinating ability, and boiling point are critical factors. researchgate.netwhiterose.ac.uk For instance, polar aprotic solvents like dioxane, THF, or DMF are commonly used in palladium-catalyzed aminations and cyanations as they can help to stabilize charged intermediates and keep the catalyst in solution. nih.gov

Reaction kinetics studies provide valuable insights into the reaction mechanism and help identify the rate-determining step. researchgate.net By monitoring the concentration of reactants, intermediates, and products over time, one can understand how different parameters affect the reaction rate. For C-H functionalization reactions, kinetic analysis can elucidate the mechanism of bond activation and help in optimizing catalyst and reaction conditions for improved efficiency. researchgate.net The electronic nature of the substituents on the aromatic ring will also significantly influence the reaction kinetics of subsequent functionalization steps. beilstein-journals.org

For many of the potential synthetic steps, particularly those involving cross-coupling or C-H functionalization, the catalyst system is of central importance. bath.ac.uk A wide range of transition metals, including palladium, rhodium, ruthenium, and nickel, have been employed for the synthesis of substituted anilines. bath.ac.uk The choice of metal and its oxidation state can determine the reaction's feasibility and selectivity.

The ligands coordinated to the metal center play a crucial role in tuning its reactivity, stability, and selectivity. acs.org Thoughtful ligand design can enhance catalyst performance by modifying the steric and electronic environment around the metal. For example, in palladium-catalyzed amination reactions, the development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of the transformation. For the synthesis of a sterically hindered and electronically complex molecule like Methyl 5-amino-4-cyano-2-methylbenzoate, a careful screening of various catalyst and ligand combinations would be necessary to identify the optimal system.

Temperature is a critical parameter that affects reaction rates and, in some cases, product distribution. Higher temperatures generally lead to faster reactions but can also promote side reactions or decomposition of thermally sensitive compounds. For any given reaction, there will be an optimal temperature range that provides a good balance between reaction rate and selectivity.

Pressure can also be an important variable, particularly in reactions involving gaseous reagents or where a change in volume occurs during the reaction. For instance, hydrogenation reactions, which could be a potential method for reducing a nitro group to an amine in a precursor, are typically carried out under hydrogen pressure. nih.gov The specific temperature and pressure dependencies would need to be determined experimentally for each step in the synthesis of the target compound.

The table below shows a hypothetical optimization study for a key synthetic step, illustrating how different parameters can be varied to improve the reaction yield.

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | Toluene | 80 | 45 |

| 2 | Pd(OAc)₂ | P(t-Bu)₃ | Dioxane | 80 | 65 |

| 3 | Pd₂(dba)₃ | XPhos | Dioxane | 80 | 78 |

| 4 | Pd₂(dba)₃ | XPhos | Dioxane | 100 | 92 |

This table is a representative example of a catalyst and condition screen for a generic cross-coupling reaction.

Scalable Synthesis and Process Chemistry Considerations

Translating a laboratory-scale synthesis to a large-scale industrial process introduces a new set of challenges that go beyond simply increasing the amounts of reagents. mdpi.com

The large-scale synthesis of a multi-functionalized fine chemical like Methyl 5-amino-4-cyano-2-methylbenzoate would present several challenges:

Reagent Cost and Availability: The cost and availability of starting materials, reagents, and catalysts become significant factors at an industrial scale. Expensive catalysts or reagents that are viable in the lab may not be economically feasible for large-scale production.

Process Safety: The safety of the chemical process is a major concern. Exothermic reactions need to be carefully controlled to prevent thermal runaways. The use of hazardous or toxic reagents requires special handling and waste disposal procedures.

Purification: The purification of the final product to meet the required specifications can be challenging and costly on a large scale. The presence of structurally similar impurities can make separation difficult.

Waste Management: Large-scale chemical processes can generate significant amounts of waste. Developing environmentally friendly processes that minimize waste is a key aspect of green chemistry and is often a regulatory requirement.

Reproducibility and Robustness: Ensuring that the process is reproducible and robust is crucial for consistent product quality. This requires a deep understanding of all process parameters and their potential impact on the reaction outcome.

Addressing these challenges requires a dedicated process chemistry effort to develop a safe, efficient, economical, and environmentally sustainable manufacturing process. nih.gov

Continuous Flow Synthesis Techniques

The transition from batch to continuous flow processing for the synthesis of complex organic molecules like Methyl 5-amino-4-cyano-2-methylbenzoate represents a significant advancement in chemical manufacturing. Continuous flow methodologies offer enhanced safety, improved reaction control, and greater scalability compared to traditional batch methods. While a specific, documented continuous flow synthesis for Methyl 5-amino-4-cyano-2-methylbenzoate is not extensively reported in publicly available literature, the principles of flow chemistry can be applied to its synthesis based on established transformations for analogous compounds.

The synthesis of Methyl 5-amino-4-cyano-2-methylbenzoate involves the assembly of a substituted benzene ring with amino, cyano, methyl, and methyl ester functionalities. A potential retrosynthetic analysis suggests that the key steps amenable to continuous flow processing would be the introduction of the cyano and amino groups onto a pre-functionalized benzoic acid ester.

A hypothetical continuous flow process for the synthesis of Methyl 5-amino-4-cyano-2-methylbenzoate could involve a multi-step sequence where reagents are pumped through a series of interconnected reactors, each optimized for a specific transformation. This approach minimizes manual handling of intermediates and allows for precise control over reaction parameters such as temperature, pressure, and residence time.

For instance, a key transformation, the cyanation of an aromatic ring, can be particularly hazardous in batch processing due to the use of toxic cyanating agents. In a continuous flow setup, a microreactor or a tube reactor could be employed to perform this step. The small reactor volume significantly reduces the amount of hazardous material present at any given time, thereby enhancing operational safety. The high surface-area-to-volume ratio in these reactors also allows for efficient heat exchange, preventing thermal runaways that can occur in large-scale batch reactions.

Similarly, amination reactions, which can be sluggish or require harsh conditions in batch, can be accelerated and better controlled in a continuous flow system. The use of packed-bed reactors containing a catalyst or reagent can facilitate the transformation with high efficiency and allow for easy separation of the product from the catalyst.

The optimization of a continuous flow synthesis of Methyl 5-amino-4-cyano-2-methylbenzoate would involve screening various parameters to maximize yield and purity while minimizing reaction time. Design of Experiments (DoE) can be integrated with automated flow chemistry platforms to rapidly identify optimal conditions.

Hypothetical Continuous Flow Parameters for a Cyanation Step:

| Parameter | Value | Unit |

| Reactor Type | Microreactor | - |

| Reactor Volume | 10 | mL |

| Substrate Concentration | 0.5 | M |

| Cyanating Agent | Copper(I) cyanide | - |

| Temperature | 150 - 200 | °C |

| Pressure | 10 - 20 | bar |

| Residence Time | 5 - 15 | min |

| Solvent | NMP or DMF | - |

Interactive Data Table: Comparison of Batch vs. Hypothetical Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |

| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control |

| Mass Transfer | Often diffusion-limited | Enhanced due to small channel dimensions |

| Scalability | Difficult and non-linear | Linear and straightforward by operating for longer |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

| Product Purity | May require extensive purification | Often higher due to better control over side reactions |

| Footprint | Large, requires significant lab space | Compact, space-saving |

The implementation of continuous flow techniques for the synthesis of Methyl 5-amino-4-cyano-2-methylbenzoate would likely lead to a more efficient, safer, and scalable manufacturing process. The ability to integrate synthesis, work-up, and purification into a single, continuous operation is a key advantage of this technology. Further research and development in this area would focus on designing a robust and optimized multi-step flow process for the on-demand production of this important chemical intermediate.

Chemical Reactivity and Mechanistic Studies of Methyl 5 Amino 4 Cyano 2 Methylbenzoate

Reactivity of the Aromatic Ring System

The aromatic ring of Methyl 5-amino-4-cyano-2-methylbenzoate is substituted with an amino group, a cyano group, a methyl group, and a methyl ester group. These substituents significantly influence the electron density and reactivity of the benzene (B151609) ring towards both electrophilic and nucleophilic substitution reactions. The interplay of their electronic effects (both inductive and resonance) dictates the regioselectivity of further transformations.

Further Aromatic Substitutions (Electrophilic and Nucleophilic)

The amino and methyl groups are activating, ortho-, para-directing groups for electrophilic aromatic substitution due to their electron-donating nature. Conversely, the cyano and methyl ester groups are deactivating, meta-directing groups due to their electron-withdrawing properties. The positions open for substitution on the aromatic ring are C3 and C6. The strong activating effect of the amino group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it. Given that the para position is blocked, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the amino group and meta to the deactivating groups.

Nucleophilic aromatic substitution is less common for this electron-rich system unless a leaving group is present at a position activated by electron-withdrawing groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Expected Major Product | Reaction Conditions |

| Br₂ / FeBr₃ | Methyl 5-amino-6-bromo-4-cyano-2-methylbenzoate | Halogenation |

| HNO₃ / H₂SO₄ | Methyl 5-amino-4-cyano-6-nitro-2-methylbenzoate | Nitration |

| SO₃ / H₂SO₄ | 6-Amino-5-cyano-2-(methoxycarbonyl)-3-methylbenzenesulfonic acid | Sulfonation |

Functional Group Interconversion on the Benzene Ring

The functional groups attached to the benzene ring can undergo various interconversions. The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. For instance, reaction with a strong acid would likely lead to the formation of the corresponding carboxylic acid.

Transformations Involving the Amino Group

The primary amino group is a versatile functional handle that can participate in a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Amidation and Acylation Reactions

The amino group of Methyl 5-amino-4-cyano-2-methylbenzoate can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, its reaction with 2-methyl benzoyl chloride in the presence of a silver salt catalyst can yield N-acylated products google.com. This transformation is a common strategy in organic synthesis to protect the amino group or to introduce new functionalities.

A related reaction is the acylation with butyryl chloride, which has been demonstrated in the synthesis of intermediates for medicinal compounds nih.gov. The resulting amide can then undergo further transformations nih.gov.

Table 2: Examples of Amidation and Acylation Reactions

| Reagent | Product |

| Acetyl chloride / Pyridine | Methyl 5-acetamido-4-cyano-2-methylbenzoate |

| Benzoyl chloride / Triethylamine | Methyl 5-(benzamido)-4-cyano-2-methylbenzoate |

| Acetic anhydride / DMAP | Methyl 5-acetamido-4-cyano-2-methylbenzoate |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amino group can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures. This diazonium salt is a valuable intermediate that can be subjected to a variety of subsequent transformations, most notably the Sandmeyer reaction.

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br), cyano, and hydroxyl groups, using a copper(I) salt catalyst. This reaction is a powerful tool for the synthesis of substituted aromatic compounds that are not easily accessible by other means.

Table 3: Potential Sandmeyer Reactions of Diazotized Methyl 5-amino-4-cyano-2-methylbenzoate

| Reagent | Product |

| CuCl / HCl | Methyl 5-chloro-4-cyano-2-methylbenzoate |

| CuBr / HBr | Methyl 5-bromo-4-cyano-2-methylbenzoate |

| CuCN / KCN | Methyl 4,5-dicyano-2-methylbenzoate |

| H₂O / H₂SO₄, Δ | Methyl 4-cyano-5-hydroxy-2-methylbenzoate |

Reductive Amination and Alkylation

The amino group can undergo N-alkylation through various methods. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. A more controlled and widely used method is reductive amination. This process involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

Reductive amination is a versatile method for introducing a variety of alkyl groups onto the nitrogen atom. For instance, reaction with formaldehyde followed by reduction would yield the N-methylated product, while reaction with acetaldehyde would introduce an N-ethyl group.

Table 4: Reductive Amination of Methyl 5-amino-4-cyano-2-methylbenzoate

| Aldehyde/Ketone | Reducing Agent | Product |

| Formaldehyde | NaBH₃CN | Methyl 5-(methylamino)-4-cyano-2-methylbenzoate |

| Acetone | NaBH(OAc)₃ | Methyl 5-(isopropylamino)-4-cyano-2-methylbenzoate |

| Benzaldehyde | NaBH₄ | Methyl 5-(benzylamino)-4-cyano-2-methylbenzoate |

Reactions of the Cyano Group

The cyano (nitrile) group is a versatile functional group in organic synthesis due to the electrophilic nature of the carbon atom and the presence of a carbon-nitrogen triple bond. researchgate.net It can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions.

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. The reaction typically proceeds by heating the nitrile with an aqueous solution of an acid or a base. This process occurs in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.com Under certain milder conditions, the reaction can be stopped at the amide stage. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A nucleophilic attack by a water molecule then occurs, leading to the formation of an imidic acid intermediate after a proton transfer. This intermediate then tautomerizes to the more stable amide. chemistrysteps.comlumenlearning.comlibretexts.org Further hydrolysis of the amide, under the reaction conditions, yields the carboxylic acid and an ammonium salt. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide ion attacks the electrophilic nitrile carbon directly. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. libretexts.org Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt and ammonia. Acidification of the reaction mixture in a subsequent step is necessary to obtain the free carboxylic acid. chemistrysteps.com

For Methyl 5-amino-4-cyano-2-methylbenzoate, hydrolysis would convert the cyano group at the C4 position into either a carboxamide group (forming Methyl 5-amino-4-carbamoyl-2-methylbenzoate) or a carboxylic acid group (forming 5-amino-2-(methoxycarbonyl)-5-methylbenzoic acid).

Table 1: General Conditions for Nitrile Hydrolysis

| Reaction Type | Reagents | Typical Conditions | Intermediate Product | Final Product |

| Acid-Catalyzed | H₂O, H₂SO₄ or HCl | Heat | Amide | Carboxylic Acid |

| Base-Catalyzed | H₂O, NaOH or KOH | Heat | Amide | Carboxylate Salt |

The cyano group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions used. wikipedia.org

Reduction to Primary Amines: Catalytic hydrogenation is an economical and widely used method for reducing nitriles to primary amines. wikipedia.org This reaction is typically carried out using catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere. wikipedia.org Alternatively, strong hydride reagents such as lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. chemistrysteps.comwikipedia.org The mechanism with LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.comunacademy.com The resulting imine salt intermediate undergoes a second hydride addition to form a highly reactive amine derivative, which upon hydrolysis yields the primary amine. chemistrysteps.comunacademy.com For Methyl 5-amino-4-cyano-2-methylbenzoate, reduction of the cyano group would yield Methyl 5-amino-4-(aminomethyl)-2-methylbenzoate.

Reduction to Aldehydes: The reduction of a nitrile to an aldehyde requires milder reducing agents to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. chemistrysteps.comwikipedia.orgunacademy.com The reaction is typically carried out at low temperatures. DIBAL-H acts as a Lewis acid, coordinating to the nitrile nitrogen, followed by the transfer of a hydride to the carbon. The resulting imine-aluminum complex is stable at low temperatures and is hydrolyzed during aqueous workup to produce the aldehyde. wikipedia.org Another method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.orgunacademy.com

Table 2: Reagents for the Reduction of Nitriles

| Product | Reagent(s) | Typical Reaction Name/Type |

| Primary Amine (R-CH₂NH₂) | H₂ with Raney Ni, PtO₂, or Pd | Catalytic Hydrogenation wikipedia.org |

| Lithium aluminum hydride (LiAlH₄) followed by H₂O | Hydride Reduction chemistrysteps.com | |

| Diisopropylaminoborane (BH₂(iPr)₂) with catalytic LiBH₄ | Borane Reduction nih.govorganic-chemistry.org | |

| Aldehyde (R-CHO) | Diisobutylaluminium hydride (DIBAL-H) followed by H₂O | Partial Hydride Reduction wikipedia.orgunacademy.com |

| Tin(II) chloride (SnCl₂) and Hydrochloric acid (HCl) | Stephen Aldehyde Synthesis wikipedia.org |

Nucleophilic Additions: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is enhanced by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orgcsbsju.edu Strong nucleophiles, such as Grignard reagents (organomagnesium halides), can add to the nitrile to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org The activation of the nitrile group by protonation or coordination to a Lewis acid facilitates the addition of weaker nucleophiles. lumenlearning.comnih.gov

Cycloaddition Reactions: The nitrile functional group can participate as a 2π component in pericyclic reactions, such as Diels-Alder or other cycloadditions, although this is less common for unactivated nitriles. nih.gov In these reactions, the cyano group can function as a dienophile or an enophile. nih.gov For instance, in a [3+2] cycloaddition with an azide, a tetrazole ring can be formed. researchgate.net The reactivity in such cycloadditions is often promoted by high temperatures or the presence of Lewis acid catalysts. nih.gov

Ester Group Transformations

The methyl ester group in Methyl 5-amino-4-cyano-2-methylbenzoate can undergo several important transformations, most notably reactions involving nucleophilic acyl substitution at the carbonyl carbon.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by either an acid or a base. In the context of Methyl 5-amino-4-cyano-2-methylbenzoate, the methyl group of the ester could be replaced by a different alkyl or aryl group from a corresponding alcohol.

Acid-Catalyzed Transesterification: The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated, and the new ester is formed.

Base-Catalyzed Transesterification: A strong base, typically the conjugate base of the alcohol being used (an alkoxide), acts as the nucleophile and attacks the carbonyl carbon. This forms a tetrahedral intermediate from which the methoxide ion is expelled, resulting in the new ester. This process is generally reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Saponification is the base-promoted hydrolysis of an ester to form a carboxylate salt and an alcohol. quizlet.com For Methyl 5-amino-4-cyano-2-methylbenzoate, saponification would yield the corresponding sodium or potassium 5-amino-4-cyano-2-methylbenzoate salt and methanol. quizlet.comyoutube.com Acidification of the salt is required to produce the free carboxylic acid, 5-amino-4-cyano-2-methylbenzoic acid.

The mechanism is a classic example of nucleophilic acyl substitution. quizlet.com

Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. This breaks the π-bond of the carbonyl, and a tetrahedral intermediate is formed.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the methoxide ion (⁻OCH₃), which is a good leaving group, is eliminated.

Deprotonation: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, resulting in a carboxylate anion and methanol. This final acid-base step is essentially irreversible and drives the reaction to completion.

The rate of saponification is influenced by the substituents on the benzene ring. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon and accelerate the reaction, while electron-donating groups have the opposite effect. study.com In Methyl 5-amino-4-cyano-2-methylbenzoate, the electron-withdrawing cyano group would tend to speed up saponification, whereas the electron-donating amino and methyl groups would tend to slow it down. The net effect would depend on the relative positions and strengths of these groups.

Reduction to Alcohols

The reduction of Methyl 5-amino-4-cyano-2-methylbenzoate to its corresponding alcohol derivatives involves the chemical transformation of its ester and cyano functionalities. The specific outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions employed. The primary targets for reduction are the methyl ester group (-COOCH₃) to a hydroxymethyl group (-CH₂OH) and the cyano group (-CN) to an aminomethyl group (-CH₂NH₂). While the latter is not an alcohol, its reduction is a competing pathway that must be considered.

Strong, non-selective reducing agents like Lithium Aluminium Hydride (LiAlH₄) are capable of reducing both esters and nitriles. doubtnut.com The application of LiAlH₄ would likely result in the concurrent reduction of both the ester and the cyano group, yielding (5-amino-4-(aminomethyl)-2-methylphenyl)methanol.

Selective reduction of the ester group in the presence of a nitrile is challenging but can be achieved under specific conditions. Milder reducing agents, such as Sodium Borohydride (NaBH₄), are generally not reactive enough to reduce esters without the use of activating additives. doubtnut.com Alternatively, catalytic hydrogenation presents a more nuanced approach. Depending on the catalyst and conditions, it is possible to achieve selectivity. For instance, certain catalysts might preferentially reduce the cyano group over the ester. A patented process for a similar compound, 2-nitro-4-cyano methyl benzoate (B1203000), uses catalytic hydrogenation with Pd/C to reduce both the nitro and cyano groups, leaving the ester intact. google.com To achieve the desired alcohol from the ester, a subsequent, separate reduction step would be necessary.

Another modern approach involves manganese(I)-catalyzed hydrosilylation, which has been shown to be effective for the reduction of carboxylic acids to alcohols. nih.gov If the ester group of Methyl 5-amino-4-cyano-2-methylbenzoate were first hydrolyzed to the corresponding carboxylic acid, this method could provide a pathway to the desired benzyl alcohol derivative.

| Reducing Agent | Target Functional Group(s) | Expected Major Product | Reference |

|---|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | Ester and Cyano | (5-amino-4-(aminomethyl)-2-methylphenyl)methanol | doubtnut.com |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Cyano (preferentially) | Methyl 5-amino-4-(aminomethyl)-2-methylbenzoate | google.com |

| 1. Hydrolysis (e.g., NaOH, H₂O) 2. [MnBr(CO)₅], PhSiH₃ | Ester (via carboxylic acid) | (5-amino-4-cyano-2-methylphenyl)methanol | nih.gov |

Exploration of Intramolecular Cyclization Pathways

The structure of Methyl 5-amino-4-cyano-2-methylbenzoate, featuring an amino group ortho to a cyano group, is primed for intramolecular cyclization reactions to form heterocyclic systems. This arrangement is characteristic of precursors used in reactions like the Thorpe-Ziegler condensation, which typically proceeds under basic conditions to form an enamino-nitrile, or in acid-catalyzed cyclizations to yield quinazoline-like structures.

Under basic catalysis, the amino group can act as an internal nucleophile, attacking the electrophilic carbon of the adjacent cyano group. This type of reaction is a well-established method for synthesizing fused nitrogen-containing heterocycles. mdpi.com The initial cyclization would form a cyclic imine, which could then tautomerize to a more stable aromatic system.

Acid-catalyzed cyclization offers another prominent pathway. Protonation of the nitrile group would enhance its electrophilicity, facilitating the nucleophilic attack by the neighboring amino group. This approach is commonly used in the synthesis of various heterocyclic compounds, including oxazinanones from amino acid derivatives. frontiersin.orgresearchgate.net The ester group, while less proximate to the amino group, could also potentially participate in cyclization under certain conditions, possibly leading to larger ring systems, though this is generally less favored than the formation of five- or six-membered rings. The Friedländer annulation, a reaction of o-aminobenzonitriles with ketones, further illustrates the synthetic utility of the ortho-amino-cyano moiety in constructing complex heterocyclic frameworks. researchgate.net

| Reaction Conditions | Participating Groups | Potential Heterocyclic Product Core | Reference |

|---|---|---|---|

| Base Catalysis (e.g., t-BuOK) | Amino and Cyano | Pyrrolo[2,3-d]pyrimidine derivative | mdpi.com |

| Acid Catalysis (e.g., TsOH) | Amino and Cyano | 4-Aminoquinazoline derivative | frontiersin.orgresearchgate.net |

| Thermal Conditions | Amino and Ester | Benzodiazepinone derivative (7-membered ring) | nih.gov |

Mechanistic Elucidation of Key Transformations

To fully comprehend and optimize the transformations of Methyl 5-amino-4-cyano-2-methylbenzoate, a detailed understanding of the underlying reaction mechanisms is essential. Modern physical organic chemistry provides several powerful tools for this purpose, including transition state analysis, kinetic isotope effect studies, and computational modeling.

Transition state analysis focuses on characterizing the highest energy point along a reaction coordinate, the transition state, which is the critical gateway between reactants and products. The structure and energy of the transition state dictate the rate and feasibility of a chemical reaction. For the intramolecular cyclization of Methyl 5-amino-4-cyano-2-methylbenzoate, for example, transition state analysis could differentiate between competing pathways.

Computational chemistry, particularly using Density Functional Theory (DFT), is a primary tool for this analysis. By modeling the reaction pathways, researchers can calculate the geometries and energies of the transition states. For the cyclization involving the amino and cyano groups, theoretical calculations could reveal whether the reaction proceeds through a concerted mechanism or a stepwise process involving a distinct intermediate. This analysis provides insights into the bond-forming and bond-breaking processes that occur at the peak of the energy barrier. osti.gov

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to determine reaction mechanisms by identifying which bonds are broken or formed in the rate-determining step. wikipedia.org It involves measuring the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.orgbaranlab.org

For the reactions of Methyl 5-amino-4-cyano-2-methylbenzoate, KIE studies could be particularly insightful. To probe the mechanism of intramolecular cyclization, one could synthesize a version of the molecule where the hydrogen atoms on the amino group (-NH₂) are replaced with deuterium (-ND₂). If the N-H bond is broken in the rate-determining step of the reaction (for instance, if deprotonation of the amino group is the slow step), a significant primary KIE (kH/kD > 1) would be observed. nih.gov Conversely, a small or non-existent KIE would suggest that N-H bond cleavage occurs after the rate-determining step or not at all. Secondary KIEs can also provide information about changes in hybridization at the reacting centers during the transition state. epfl.ch

| Isotopic Substitution | Observed KIE (klight/kheavy) | Mechanistic Implication | Reference |

|---|---|---|---|

| Replacement of -NH₂ with -ND₂ | ~1 | N-H bond breaking is not involved in the rate-determining step. | wikipedia.orgbaranlab.org |

| Replacement of -NH₂ with -ND₂ | > 2 | N-H bond is broken in the rate-determining step (primary KIE). | osti.govnih.gov |

| Replacement of 12C≡N with 13C≡N | > 1 | Bonding to the cyano carbon changes significantly in the rate-determining step. | wikipedia.org |

Beyond focusing solely on the transition state, computational chemistry allows for the prediction and exploration of entire reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify all relevant intermediates, transition states, and products. This approach provides a comprehensive, step-by-step picture of how reactants are converted into products.

For Methyl 5-amino-4-cyano-2-methylbenzoate, computational models could be used to:

Compare competing pathways: For instance, the model could predict whether intramolecular attack of the amino group is more likely to occur at the cyano carbon or the ester carbonyl carbon by comparing the activation energies for both pathways.

Evaluate the effect of catalysts: The role of an acid or base catalyst in the cyclization reaction can be explicitly modeled, showing how the catalyst interacts with the substrate to lower the activation energy barrier.

Predict reaction outcomes: By calculating the relative energies of potential products, computational methods can predict the major product of a reaction under thermodynamic control.

These predictive capabilities allow for the rational design of experiments and the development of new synthetic routes by screening potential reactions in silico before attempting them in the laboratory.

Based on a comprehensive search of publicly available scientific literature, detailed experimental data regarding the advanced spectroscopic and structural characterization of Methyl 5-amino-4-cyano-2-methylbenzoate is not available. Specifically, there are no published studies detailing the results of multi-dimensional NMR techniques (2D-NMR, DOSY), solid-state NMR, or single-crystal X-ray diffraction analysis for this particular compound.

Therefore, it is not possible to generate the requested article with scientifically accurate, research-backed information for the specified outline sections. The required data for the following topics could not be found:

Advanced Spectroscopic and Structural Characterization of Methyl 5 Amino 4 Cyano 2 Methylbenzoate

Single-Crystal X-ray Diffraction Analysis

Polymorphism and Co-crystallization Phenomena

To fulfill the request, published research containing this specific experimental data would be necessary. Without such sources, any attempt to create the article would rely on speculation or data from unrelated compounds, which would violate the core requirements of accuracy and strict focus on Methyl 5-amino-4-cyano-2-methylbenzoate.

Vibrational Spectroscopy: FT-IR and Raman Studies

Assignment of Characteristic Functional Group Frequencies

The key functional groups present in Methyl 5-amino-4-cyano-2-methylbenzoate are the amino group (-NH₂), the cyano group (-C≡N), the methyl group (-CH₃), and the methyl ester group (-COOCH₃) attached to a benzene (B151609) ring. Each of these groups exhibits characteristic vibrational frequencies.

Amino (-NH₂) Group: The amino group is characterized by two N-H stretching vibrations, typically appearing in the 3500-3300 cm⁻¹ region. The asymmetric stretching vibration is generally observed at a higher frequency than the symmetric stretching vibration. Additionally, an N-H scissoring (bending) vibration is expected in the 1650-1580 cm⁻¹ range.

Cyano (-C≡N) Group: The cyano group gives rise to a sharp and intense absorption band corresponding to the C≡N stretching vibration. This band is typically found in the 2260-2200 cm⁻¹ region. Its intensity and exact position can be influenced by the electronic environment of the molecule.

Methyl (-CH₃) and Ester Methylene (-OCH₃) Groups: C-H stretching vibrations of the methyl and ester methyl groups are expected in the 3000-2850 cm⁻¹ range. Asymmetric and symmetric stretching modes will be present. C-H bending vibrations for the methyl group typically occur around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Carbonyl (C=O) Group: The methyl ester functionality features a strong carbonyl (C=O) stretching vibration. For aromatic esters, this band is typically observed in the 1730-1715 cm⁻¹ region. The conjugation with the benzene ring can slightly lower this frequency.

Aromatic Ring (C=C and C-H vibrations): The benzene ring exhibits C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-690 cm⁻¹ range.

Table 1: Expected Characteristic FT-IR and Raman Vibrational Frequencies for Methyl 5-amino-4-cyano-2-methylbenzoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric N-H Stretch | 3500 - 3400 |

| Symmetric N-H Stretch | 3400 - 3300 | |

| N-H Scissoring | 1650 - 1580 | |

| Cyano (-C≡N) | C≡N Stretch | 2260 - 2200 |

| Carbonyl (C=O) | C=O Stretch | 1730 - 1715 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic C-H Stretch | > 3000 | |

| C-H Out-of-plane Bend | 900 - 690 | |

| Methyl (-CH₃) | Asymmetric C-H Stretch | ~2960 |

| Symmetric C-H Stretch | ~2870 | |

| Asymmetric C-H Bend | ~1450 | |

| Symmetric C-H Bend | ~1375 | |

| Ester (-COOCH₃) | C-O Stretch | 1300 - 1150 |

Investigation of Molecular Vibrations

A deeper investigation into the molecular vibrations would involve a normal coordinate analysis, often aided by computational methods such as Density Functional Theory (DFT). This approach allows for the assignment of observed spectral bands to specific vibrational modes of the molecule, including bending, rocking, and torsional motions. For Methyl 5-amino-4-cyano-2-methylbenzoate, the coupling of vibrations between the substituent groups and the benzene ring is expected. For instance, the C-N stretching vibration of the amino group and the C-C stretching of the ring will likely be coupled. Similarly, the vibrations of the methyl and ester groups can interact with the vibrations of the aromatic system.

In Raman spectroscopy, the non-polar bonds are more active. Therefore, the C≡N and C=C stretching vibrations are expected to show strong signals. The symmetric vibrations of the molecule will also be more prominent in the Raman spectrum. The complementary nature of FT-IR and Raman spectroscopy would provide a more complete picture of the vibrational landscape of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule and for gaining insights into its fragmentation pathways.

Exact Mass Determination and Fragmentation Pathway Analysis

For Methyl 5-amino-4-cyano-2-methylbenzoate, with a molecular formula of C₁₀H₁₀N₂O₂, the calculated exact mass is 190.0742 Da. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be able to confirm this exact mass with high accuracy (typically within 5 ppm), thus confirming the elemental composition.

The fragmentation pathway of Methyl 5-amino-4-cyano-2-methylbenzoate under mass spectrometric conditions can be predicted based on the stability of the resulting fragments. Common fragmentation patterns for this molecule would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. This would result in a fragment ion with an m/z of 159.

Loss of the methyl ester group (-COOCH₃): Cleavage of the entire methyl ester group would result in a fragment at m/z 131.

Decarbonylation: The acylium ion formed after the loss of the methoxy group could further lose a molecule of carbon monoxide (CO), leading to a fragment at m/z 131.

Cleavage of the cyano group: Loss of the cyano radical (-CN) is another possible fragmentation, which would result in a fragment at m/z 164.

Fragmentations involving the amino and methyl groups: Further fragmentation could involve the loss of species related to the amino and methyl groups, although these are generally less favorable fragmentation pathways compared to the cleavage of the ester group.

Table 2: Predicted HRMS Fragmentation for Methyl 5-amino-4-cyano-2-methylbenzoate

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 190.0742 | 159.0609 | •OCH₃ |

| 190.0742 | 131.0609 | •COOCH₃ |

| 159.0609 | 131.0609 | CO |

| 190.0742 | 164.0816 | •CN |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

Electronic Transitions and Chromophore Analysis

The chromophore in Methyl 5-amino-4-cyano-2-methylbenzoate is the substituted benzene ring. The presence of the amino, cyano, and methyl ester groups as substituents significantly influences its electronic absorption spectrum. The benzene ring itself exhibits characteristic π → π* transitions. The substituents can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands.

π → π Transitions:* The primary absorption bands in the UV-Vis spectrum of this compound will be due to π → π* transitions within the aromatic system. The extended conjugation provided by the cyano and carbonyl groups, along with the electron-donating effect of the amino group, is expected to shift these absorptions to longer wavelengths compared to unsubstituted benzene. One would expect to observe a strong absorption band, likely in the 250-350 nm range.

n → π Transitions:* The carbonyl group of the ester and the nitrogen atom of the cyano and amino groups have non-bonding electrons (n-electrons). Therefore, weaker n → π* transitions are also possible. These transitions typically occur at longer wavelengths than the π → π* transitions and have a much lower intensity.

The solvent used for UV-Vis analysis can also influence the position of the absorption maxima. In polar solvents, a solvatochromic effect may be observed, where the position of the absorption bands shifts due to interactions between the solute and solvent molecules. For instance, the n → π* transition often shows a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift. A detailed analysis of the UV-Vis spectrum would provide valuable information about the electronic structure and conjugation within Methyl 5-amino-4-cyano-2-methylbenzoate.

Advanced Surface Analysis Techniques for Thin Films or Interfaces

A comprehensive search of scientific databases and scholarly articles reveals a significant gap in the literature regarding the application of Methyl 5-amino-4-cyano-2-methylbenzoate in the formation of thin films or its characterization at interfaces. Consequently, there is no specific data available from advanced surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), or Scanning Tunneling Microscopy (STM) for this particular compound.

The study of organic thin films is a robust field, with techniques like AFM being widely used to characterize surface topography, roughness, and grain size. researchgate.netmdpi.com For instance, AFM has been employed to study the morphology of various organic thin films, providing insights into their growth mechanisms and physical properties. researchgate.netresearchgate.net Similarly, XPS is a powerful tool for determining the elemental composition and chemical states of the surface of a thin film. researchgate.net

In the broader context of related compounds, such as other cyano- and amino-benzoate derivatives, research has explored their potential in materials science. For example, some organic molecules with cyano groups are investigated for their roles in constructing liquid crystal materials and their applications in optoelectronics. nih.gov Hirshfeld surface analysis is another technique used to understand intermolecular interactions in the crystal structures of related compounds. nih.gov

However, it is crucial to emphasize that this information pertains to analogous compounds and not to Methyl 5-amino-4-cyano-2-methylbenzoate itself. The absence of published research on the thin film applications of this specific molecule means that no experimental data from advanced surface analysis techniques can be presented.

To illustrate the type of data that would be obtained if Methyl 5-amino-4-cyano-2-methylbenzoate were to be used in thin film applications, the following tables represent hypothetical data that could be generated using common surface analysis techniques. It must be explicitly stated that this data is for illustrative purposes only and is not based on experimental results for the subject compound.

Hypothetical Atomic Force Microscopy (AFM) Data

This table illustrates typical parameters that would be measured to characterize the surface morphology of a hypothetical thin film of the compound.

| Parameter | Value | Unit |

| Film Thickness | 50 | nm |

| Surface Roughness (Rq) | 1.2 | nm |

| Grain Size | 100-200 | nm |

Hypothetical X-ray Photoelectron Spectroscopy (XPS) Data

This table shows the kind of elemental composition data that XPS would provide for a hypothetical thin film, confirming the presence of the expected elements.

| Element | Binding Energy (eV) | Atomic Concentration (%) |

| C 1s | 284.8 | 71.4 |

| N 1s | 399.5 | 14.3 |

| O 1s | 532.0 | 14.3 |

The detailed research findings for the advanced surface analysis of Methyl 5-amino-4-cyano-2-methylbenzoate thin films remain an area for future investigation. The synthesis of this and related compounds is documented in various patents and chemical databases, indicating its availability for such research. google.combldpharm.comnih.govbldpharm.combldpharm.com However, until such studies are conducted and published, a scientifically accurate discourse on this specific topic cannot be provided.

Computational and Theoretical Investigations of Methyl 5 Amino 4 Cyano 2 Methylbenzoate

Quantum Chemical Calculations: An Unexplored Avenue

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can determine the most stable three-dimensional arrangement of atoms and provide a detailed picture of the electron distribution.

Geometry Optimization and Energy Minimization

The process of geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest potential energy, often referred to as the equilibrium geometry. This is a crucial first step in any computational study, as the molecular geometry dictates many of its physical and chemical properties. Standard computational methods, such as Density Functional Theory (DFT), are highly effective for this purpose. For Methyl 5-amino-4-cyano-2-methylbenzoate, a systematic geometry optimization would yield precise information on bond lengths, bond angles, and dihedral angles. However, no such data has been published.

Electronic Structure Analysis (HOMO/LUMO Energies, Molecular Orbitals)

The electronic structure of a molecule is described by its molecular orbitals, which are regions of space where electrons are likely to be found. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A detailed analysis of the molecular orbitals of Methyl 5-amino-4-cyano-2-methylbenzoate would reveal the distribution of electron density and identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. At present, these calculations have not been reported in the scientific literature.

Charge Distribution and Electrostatic Potentials

The distribution of charge within a molecule can be visualized using a molecular electrostatic potential (MEP) map. This map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing insights into its intermolecular interactions and reactivity. For Methyl 5-amino-4-cyano-2-methylbenzoate, an MEP map would highlight the electrostatic character of the amino, cyano, and ester functional groups. Unfortunately, no studies presenting the charge distribution or electrostatic potential of this compound are currently available.

Spectroscopic Property Prediction and Validation: Awaiting Investigation

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. A theoretical prediction of the NMR spectra for Methyl 5-amino-4-cyano-2-methylbenzoate would be instrumental in confirming its structure and assigning its experimental NMR signals. To date, no such computational NMR studies have been published.

UV-Vis Spectra Simulation

The simulation of Ultraviolet-Visible (UV-Vis) spectra is a powerful computational tool for understanding the electronic transitions within a molecule. For a compound like Methyl 5-amino-4-cyano-2-methylbenzoate, theoretical calculations can predict the absorption wavelengths and oscillator strengths, which correspond to the peaks in an experimental spectrum. These simulations are typically performed using Time-Dependent Density Functional Theory (TD-DFT), a method that has proven effective in calculating the excited states of organic molecules.

In studies of analogous aminobenzonitriles, such as 4-N,N-dimethylaminobenzonitrile (DMABN), DFT and Self-Consistent Field (SCF) with Configuration Interaction (SCI) methods have been employed to assign the observed singlet and triplet excited states. acs.orgacs.org These studies reveal the presence of locally excited (LE) states and intramolecular charge-transfer (ICT) states. For Methyl 5-amino-4-cyano-2-methylbenzoate, one would expect to observe transitions localized on the benzene (B151609) ring, as well as transitions involving charge transfer from the electron-donating amino group to the electron-withdrawing cyano and methyl ester groups.

The accuracy of these simulations is dependent on the choice of the functional and basis set. The predicted vertical excitation energies are often within 0.3 eV of experimental values for similar molecules. acs.orgacs.org The table below illustrates the kind of data that can be obtained from such simulations, based on typical results for substituted aminobenzonitriles.

| Transition Type | Predicted Wavelength (nm) | Oscillator Strength (f) |

| π → π* (Locally Excited) | 280 - 320 | High |

| n → π* | 330 - 370 | Low |

| Intramolecular Charge Transfer (ICT) | 350 - 450 | Medium to High |

This is an illustrative table based on data for analogous compounds and does not represent experimental or calculated data for Methyl 5-amino-4-cyano-2-methylbenzoate.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system, offering insights into its dynamic behavior that are often inaccessible through experimental means alone.

For a molecule like Methyl 5-amino-4-cyano-2-methylbenzoate, MD simulations can be used to explore its conformational landscape. The rotation around the single bonds, particularly the C-N bond of the amino group and the C-C bonds of the methyl and ester groups, can be investigated. These simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. The flexibility of the molecule, including the out-of-plane vibrations of the substituents, can also be quantified. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

MD simulations are particularly powerful for studying molecules in a solvent, providing a detailed picture of solvation effects. By simulating Methyl 5-amino-4-cyano-2-methylbenzoate in a box of explicit solvent molecules (e.g., water, ethanol, or acetonitrile), one can analyze the structure of the solvent shell around the solute. The formation and dynamics of hydrogen bonds between the amino group and protic solvents, as well as dipole-dipole interactions with polar solvents, can be monitored over time. The radial distribution function (RDF) is a common tool used to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a quantitative measure of the solvation structure.

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the reactivity of molecules. It provides a framework for understanding reaction mechanisms, predicting reaction outcomes, and designing new synthetic pathways.

DFT calculations can be used to map the potential energy surface of a chemical reaction involving Methyl 5-amino-4-cyano-2-methylbenzoate. This involves identifying the structures of reactants, products, intermediates, and transition states. By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier between reactants and products, known as the activation energy, determines the rate of the reaction.

For instance, in a study of the aminolysis of methyl benzoate (B1203000) with ammonia, DFT methods were used to determine the transition state structures and energies for both concerted and stepwise mechanisms. nih.gov The calculations revealed that a general-base-catalyzed stepwise mechanism is the most favorable pathway. nih.gov For Methyl 5-amino-4-cyano-2-methylbenzoate, similar calculations could be performed for reactions such as hydrolysis of the ester, electrophilic aromatic substitution, or reactions involving the cyano group.

The table below provides an example of the kind of data that can be generated from DFT calculations of a reaction pathway, in this case, a hypothetical hydrolysis of the ester group.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Tetrahedral Intermediate | +12.8 |

| Transition State 2 | +18.5 |

| Products | -5.2 |

This is an illustrative table based on typical values for ester hydrolysis and does not represent calculated data for Methyl 5-amino-4-cyano-2-methylbenzoate.

DFT can also be used to predict the selectivity of a reaction. For electrophilic aromatic substitution on the benzene ring of Methyl 5-amino-4-cyano-2-methylbenzoate, DFT calculations can determine the relative energies of the intermediates formed by attack at the different available positions. The position that leads to the most stable intermediate is generally the preferred site of reaction. The electron-donating amino group and the weakly activating methyl group would direct incoming electrophiles to the ortho and para positions relative to them, while the electron-withdrawing cyano and ester groups would direct to the meta positions. The interplay of these directing effects would determine the final regioselectivity.

Furthermore, DFT calculations can elucidate the detailed mechanism of a reaction. For example, in the study of photoinitiated aromatic perfluoroalkylation of α-cyano arylacetates, a combination of DFT calculations and kinetic models was used to rationalize the observed quantum yield and selectivity. figshare.comresearchgate.net This highlights the power of computational methods to unravel complex reaction mechanisms.

In Silico Design of Novel Derivatives

The in silico design of novel derivatives of a lead compound, such as Methyl 5-amino-4-cyano-2-methylbenzoate, is a cornerstone of modern medicinal chemistry and materials science. This process involves the use of computational models to design and evaluate new molecules with desired properties before their actual synthesis. The primary goal is to optimize the lead structure to enhance specific characteristics, such as binding affinity to a biological target or desired physicochemical properties.

The design process typically begins with the core scaffold of Methyl 5-amino-4-cyano-2-methylbenzoate. Modifications can then be introduced at various positions, including the amino group, the cyano group, the methyl group, and the ester functionality. For instance, the amino group could be acylated, alkylated, or incorporated into a heterocyclic ring. Similarly, the methyl group could be replaced with other alkyl or functional groups, and the ester could be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key approaches in this field. If the three-dimensional structure of a relevant biological target is known, SBDD can be employed. This involves docking potential derivatives into the active site of the target to predict their binding affinity and mode of interaction. In the absence of a known target structure, LBDD methods can be utilized. These rely on the knowledge of other molecules that exhibit the desired property and involve techniques like pharmacophore modeling and 3D-QSAR.